1-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a 3,4-dimethoxybenzyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be attached through a nucleophilic substitution reaction involving the corresponding benzyl halide and the pyrazole derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or benzyl groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Biology: In biological research, the compound is studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: The compound’s unique structure and reactivity make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: The compound is used in the development of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The difluoromethyl and benzyl groups play a crucial role in determining the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(difluoromethyl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-(trifluoromethyl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-5-carboxamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical properties and biological activities.
1-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: This compound has a phenyl group instead of a benzyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15F2N3O3 |
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Molecular Weight |
311.28 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15F2N3O3/c1-21-11-4-3-9(7-12(11)22-2)8-17-13(20)10-5-6-18-19(10)14(15)16/h3-7,14H,8H2,1-2H3,(H,17,20) |
InChI Key |
VTYLVMGRXDYPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=NN2C(F)F)OC |
Origin of Product |
United States |
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